molecular formula C4H9NO2 B145701 3-Aminobutanoic acid CAS No. 2835-82-7

3-Aminobutanoic acid

Cat. No. B145701
CAS RN: 2835-82-7
M. Wt: 103.12 g/mol
InChI Key: OQEBBZSWEGYTPG-UHFFFAOYSA-N
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Description

3-Aminobutanoic acid is an organic compound that is of significant interest in the field of synthetic chemistry due to its potential applications in pharmaceuticals and as a building block for various organic syntheses. The compound is a beta-amino acid, which is a type of amino acid where the amino group is at the β-position from the carboxylate group.

Synthesis Analysis

The synthesis of (S)-3-aminobutanoic acid has been improved through a greener, enantioselective chemoenzymatic process. This process involves an aza-Michael addition, enzymatic resolution, hydrolysis, and hydrogenation steps, leading to a high enantiomeric excess of 99% and an overall yield of 28% . Another method for synthesizing 3-alkyl-4-aminobutanoic acids includes the Michael addition of nitromethane to 2-alkenoic esters, followed by catalytic hydrogenation and acid hydrolysis . Additionally, optically active 2-alkyl-3,4-iminobutanoic acids have been synthesized from aspartic acid, which involves alkyl group introduction, aziridine ring construction, and protection group removal .

Molecular Structure Analysis

The molecular structure of 3-aminobutanoic acid is characterized by the presence of an amino group and a carboxylic acid group separated by two carbon atoms. The compound's structure allows for various modifications and the introduction of different functional groups, leading to the synthesis of a wide range of derivatives with potential biological activity.

Chemical Reactions Analysis

3-Aminobutanoic acid derivatives have been used as substrates for cyclization reactions, yielding various cyclic compounds such as γ-lactones, oxazolidinones, oxazolines, and aziridines . The C3 nitrogen group function plays a key role in these reactions, while the C2 alcohol function is less reactive. Diastereoselective alkylation of 3-aminobutanoic acid has also been achieved, providing access to α-substituted β-amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminobutanoic acid derivatives are influenced by the presence of functional groups and the molecular structure. For instance, the introduction of a trifluoromethyl group leads to compounds like (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid, which have unique properties due to the electron-withdrawing effect of the trifluoromethyl group . The enantiomeric purity of these compounds is crucial for their potential biological activity, and methods have been developed to achieve high enantioselectivity in their synthesis.

Scientific Research Applications

Vibrational Spectra and Structure Analysis

Study of Vibrational Spectra : 3-Aminobutanoic acid, being an unnatural amino acid, exhibits interesting vibrational spectra properties when in its zwitterionic form. Detailed vibrational studies, supported by DFT calculations, reveal the structural dynamics of 3-Aminobutanoic acid, particularly highlighting the zwitterionic dimer structure formed by bonding between the -NH­3+ and anion - CO2¯ groups. Such detailed spectral analysis aids in understanding the molecular interactions and stability of this amino acid under different environmental conditions (Yalagi, 2022).

Green Synthesis Processes

Greener Synthesis of (S)-3-aminobutanoic acid : The research on developing environmentally friendly synthesis processes for (S)-3-aminobutanoic acid is notable. An improved chemoenzymatic synthesis method was developed, emphasizing minimal use of organic solvents and a more eco-friendly profile, as evidenced by a low E-factor. This work is significant in the field of green chemistry, providing a sustainable approach to synthesizing this compound with high enantiomeric purity (Weiss, Brinkmann, & Gröger, 2010).

Biopolymer and Peptide Research

Biopolymer and Peptide Studies : The research delves into the importance of 3-hydroxybutanoic acid and its derivatives in chemical biology. It highlights the structural and functional significance of β- and γ-peptides, which incorporate 3-hydroxybutanoic acid residues. These peptides demonstrate remarkable stability and form stable secondary structures, proving useful as scaffolds for peptide mimics and possessing various biological properties like antibacterial and antiproliferative activities (Seebach et al., 2001).

Safety And Hazards

3-Aminobutanoic acid is classified as Eye Irrit. 2 - Skin Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols .

properties

IUPAC Name

3-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEBBZSWEGYTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4040975
Record name beta-Aminobutyric acid
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Molecular Weight

103.12 g/mol
Source PubChem
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Physical Description

Solid
Record name 3-Aminobutanoic acid
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Solubility

1000 mg/mL at 25 °C
Record name 3-Aminobutanoic acid
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Product Name

3-Aminobutanoic acid

CAS RN

541-48-0, 2835-82-7
Record name β-Aminobutyric acid
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Record name beta-Aminobutyric acid
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Record name DL-3-Aminobutyric acid
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Record name Butanoic acid, 3-amino-
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Record name DL-3-aminobutyric acid
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Record name .BETA.-AMINOBUTYRIC ACID
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Record name 3-Aminobutanoic acid
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Melting Point

193.0 °C
Record name 3-Aminobutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031654
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
424
Citations
D Seebach, JL Matthews, A Meden… - Helvetica chimica …, 1997 - Wiley Online Library
… We were especially interested in cyclic oligomers of 3-aminobutanoic acid, as they can be … cyclo-P-tetrapeptides, derived from 3-aminobutanoic acid, by a combination of computer-…
Number of citations: 0 onlinelibrary.wiley.com
M Weiß, T Brinkmann, H Gröger - Green Chemistry, 2010 - pubs.rsc.org
… chemoenzymatic synthesis of (S)-3-aminobutanoic acid has been developed. Reaction steps … After isolation, the desired (S)-3-aminobutanoic acid was obtained in an overall yield of 28…
Number of citations: 0 pubs.rsc.org
E Juaristi, J Escalante, B Lamatsch… - The Journal of Organic …, 1992 - ACS Publications
… The final step of the overall conversion of 3-aminobutanoic acid to 2-alkyl-3-aminobutanoic acid, the hydrolysis of the heterocycles 5 and 6, was achieved by heating with 6 Nhc1 in a …
Number of citations: 0 pubs.acs.org
J Yenagi, S Yalagi, J Tonannavar - Asian J. Phys, 2015 - researchgate.net
… unnatural amino acid, 3-Aminobutanoic acid, is apparent … the solid sample of 3-Aminobutanoic acid is composed of both … for the neutral free 3-Aminobutanoic acid that has produced a …
Number of citations: 0 www.researchgate.net
S Yalagi - World Journal of Advanced Research and Reviews, 2022 - wjarr.com
… 3-Aminobutanoic acid is an unnatural amino acid and by analogy with other amino acids, is represented in its zwitterionic form by R-CH(COO)NH3 + (where side group R = aryl, alkyl or …
Number of citations: 0 wjarr.com
E Juaristi, J Escalante - The Journal of Organic Chemistry, 1993 - ACS Publications
… The title perhydropyrimidin-4-one (S)-4 was prepared from (S)-3-aminobutanoic acid via the Schiff base (S)-8. This heterocycle was alkylated (LDA, methyl iodide, or benzyl bromide) to …
Number of citations: 0 pubs.acs.org
D Ma, C Xia - Organic Letters, 2001 - ACS Publications
… As shown in Table 1, CuI-catalyzed coupling of 3-aminobutanoic acid with bromobenzene … In addition, similar to 3-aminobutanoic acid (entry 9), reaction of 3-aminobutanoic acid methyl …
Number of citations: 0 pubs.acs.org
SM Djilas, BL Milić, PI Premović - Journal of analytical and applied …, 1994 - Elsevier
… The pyrolysis of 3-aminobutanoic acid gave both cis- and … profiles of pyrolysis of 3-aminobutanoic acid, the second mode, … acid, obtained by pyrolysis of 3-aminobutanoic acid, and the …
Number of citations: 0 www.sciencedirect.com
D Seebach, H Estermann - Tetrahedron letters, 1987 - Elsevier
… Several methods are presented by which enantiomerically pure 3-aminobutanoic acid derivatives can be prepared. …
Number of citations: 0 www.sciencedirect.com
Z Mersha, S Zhang, Y Fu - Plant Dis. Manag. Rep, 2012
Number of citations: 0

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